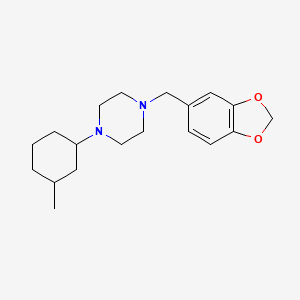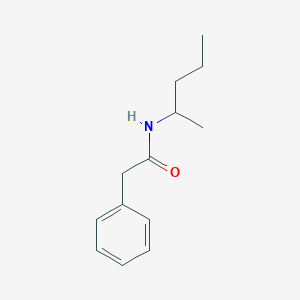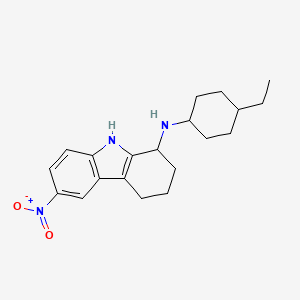![molecular formula C10H6N4O2 B4882636 {[(4-nitrophenyl)amino]methylene}malononitrile](/img/structure/B4882636.png)
{[(4-nitrophenyl)amino]methylene}malononitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
{(4-nitrophenyl)amino]methylene}malononitrile, commonly known as NPM, is a yellow crystalline compound that has gained significant attention in the scientific community due to its unique properties. NPM has been extensively studied for its potential applications in various fields, including medicine, materials science, and catalysis.
作用机制
The mechanism of action of NPM is not fully understood. However, studies have suggested that NPM may induce apoptosis in cancer cells through the activation of caspases. Additionally, NPM may inhibit the growth of bacteria by disrupting the bacterial cell membrane.
Biochemical and Physiological Effects:
Studies have shown that NPM can induce apoptosis in cancer cells and inhibit the growth of bacteria. However, the biochemical and physiological effects of NPM on humans are not fully understood. Further studies are needed to determine the potential toxicity and side effects of NPM.
实验室实验的优点和局限性
The synthesis of NPM is relatively straightforward and can be performed in a laboratory setting. Additionally, NPM has shown potential applications in various fields, including medicine, materials science, and catalysis. However, the potential toxicity and side effects of NPM on humans are not fully understood. Further studies are needed to determine the safety and efficacy of NPM.
List of
未来方向
1. Further studies are needed to determine the potential toxicity and side effects of NPM on humans.
2. Studies are needed to determine the optimal dosage and administration route of NPM for cancer treatment.
3. Further studies are needed to determine the mechanism of action of NPM.
4. Studies are needed to determine the potential applications of NPM in the field of catalysis.
5. Further studies are needed to optimize the synthesis method of NPM.
6. Studies are needed to determine the potential applications of NPM in the field of materials science.
合成方法
NPM can be synthesized through the reaction between 4-nitroaniline and malononitrile in the presence of a catalyst. The reaction proceeds through a condensation reaction, and the resulting product is a yellow crystalline solid. The synthesis of NPM is relatively straightforward and can be performed in a laboratory setting.
科学研究应用
NPM has been extensively studied for its potential applications in various fields. In the field of medicine, NPM has been shown to possess anticancer properties. Studies have demonstrated that NPM can induce apoptosis in cancer cells, making it a potential candidate for cancer treatment. Additionally, NPM has been shown to possess antimicrobial properties, making it a potential candidate for the development of new antibiotics.
In the field of materials science, NPM has been used as a building block for the synthesis of various materials. For example, NPM has been used to synthesize metal-organic frameworks (MOFs) that possess unique properties, such as high surface area and selectivity. NPM has also been used to synthesize fluorescent materials that have potential applications in sensors and imaging.
In the field of catalysis, NPM has been used as a catalyst for various reactions. For example, NPM has been used as a catalyst for the synthesis of pyrroles and pyridines. NPM has also been used as a catalyst for the synthesis of cyclic carbonates from epoxides and carbon dioxide.
属性
IUPAC Name |
2-[(4-nitroanilino)methylidene]propanedinitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N4O2/c11-5-8(6-12)7-13-9-1-3-10(4-2-9)14(15)16/h1-4,7,13H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSRSMDNLVOYORH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC=C(C#N)C#N)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-Nitroanilino)methylidene]propanedinitrile | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[1-(3-methoxypropyl)-2-(methylsulfonyl)-1H-imidazol-5-yl]-N-methyl-N-[(5-propyl-1H-pyrazol-3-yl)methyl]methanamine](/img/structure/B4882555.png)
![2-{[1-(3-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]thio}-N-2-naphthylacetamide](/img/structure/B4882569.png)

![methyl 2-(1-allyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B4882593.png)
![1-(4-bromophenyl)-2-{[5-(2-ethoxyphenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B4882599.png)
![2-[3-[3-(acetylamino)-4-methylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B4882603.png)
![N-allyl-2-[(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)thio]acetamide](/img/structure/B4882617.png)


![1-{[2-(cycloheptylsulfonyl)-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-4-ethylpiperazine](/img/structure/B4882646.png)
![1-(4-{[4-(hydroxymethyl)-4-(3-phenylpropyl)-1-piperidinyl]methyl}-2-thienyl)ethanone](/img/structure/B4882654.png)
![(3-bromophenyl)[2,6-dinitro-4-(trifluoromethyl)phenyl]amine](/img/structure/B4882662.png)
![4-{[1-(2,4-difluorophenyl)-3-(2-methylphenyl)-1H-pyrazol-4-yl]methyl}-1,4-diazepane-1-carbaldehyde](/img/structure/B4882663.png)